molecular formula C18H19NO2 B1293306 3-Azetidinomethyl-3'-methoxybenzophenone CAS No. 898771-31-8

3-Azetidinomethyl-3'-methoxybenzophenone

Cat. No. B1293306
CAS RN: 898771-31-8
M. Wt: 281.3 g/mol
InChI Key: VLCUIAYHRMSOGP-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-3'-methoxybenzophenone (3AMB) is a synthetic compound with a wide range of applications in scientific research, including biochemical and physiological studies. 3AMB is an important organic compound that can be used for various purposes, including the synthesis of other molecules and as a reagent for organic reactions. 3AMB has been studied extensively in the laboratory and is used in a variety of laboratory experiments.

Scientific Research Applications

3-Azetidinomethyl-3'-methoxybenzophenone has been used in a wide range of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on the body. 3-Azetidinomethyl-3'-methoxybenzophenone has also been used to study the effects of hormones on the body, and to study the effects of drugs on the nervous system. Furthermore, 3-Azetidinomethyl-3'-methoxybenzophenone has been used to study the effects of drugs on the immune system, and to study the effects of drugs on the cardiovascular system.

Mechanism of Action

3-Azetidinomethyl-3'-methoxybenzophenone is known to act as a modulator of various biochemical and physiological processes in the body. It can act as an inhibitor of enzymes, as well as a modulator of gene expression. 3-Azetidinomethyl-3'-methoxybenzophenone can also act as an agonist or antagonist of various receptors, and can act as an inhibitor of various metabolic pathways. Furthermore, 3-Azetidinomethyl-3'-methoxybenzophenone can act as an inhibitor of various metabolic enzymes, and can act as an activator of various metabolic pathways.
Biochemical and Physiological Effects
3-Azetidinomethyl-3'-methoxybenzophenone has been found to have a wide range of biochemical and physiological effects on the body. It has been found to have anti-inflammatory, antioxidant, and anti-cancer effects. 3-Azetidinomethyl-3'-methoxybenzophenone has also been found to have neuroprotective effects, and to be beneficial for the cardiovascular system. Furthermore, 3-Azetidinomethyl-3'-methoxybenzophenone has been found to be beneficial for the immune system, and to be beneficial for the digestive system.

Advantages and Limitations for Lab Experiments

3-Azetidinomethyl-3'-methoxybenzophenone has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a variety of ways. Furthermore, 3-Azetidinomethyl-3'-methoxybenzophenone is relatively stable, and can be stored for long periods of time without degrading. However, 3-Azetidinomethyl-3'-methoxybenzophenone is also known to be toxic, and should be handled with care in the laboratory.

Future Directions

There are a number of future directions for research involving 3-Azetidinomethyl-3'-methoxybenzophenone. One potential direction is to further explore its effects on the cardiovascular system, as well as its effects on the immune system. Additionally, research could be done to explore the effects of 3-Azetidinomethyl-3'-methoxybenzophenone on the brain and nervous system, as well as its effects on gene expression. Furthermore, research could be done to explore the effects of 3-Azetidinomethyl-3'-methoxybenzophenone on cancer cells, and to explore its potential use as a therapeutic agent. Additionally, research could be done to explore the effects of 3-Azetidinomethyl-3'-methoxybenzophenone on other organs and tissues, and to explore its potential use as a diagnostic tool. Finally, research could be done to explore the potential use of 3-Azetidinomethyl-3'-methoxybenzophenone in drug delivery systems, and to explore its potential use as a drug carrier.

Synthesis Methods

3-Azetidinomethyl-3'-methoxybenzophenone can be synthesized by a number of methods. One method involves the reaction of benzophenone with 3-azetidinone in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature and results in the formation of 3-Azetidinomethyl-3'-methoxybenzophenone. Other methods of synthesis include the reaction of benzophenone with 3-azetidinone in the presence of a base such as sodium hydroxide, or the reaction of 3-azetidinone with a Grignard reagent.

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17-8-3-7-16(12-17)18(20)15-6-2-5-14(11-15)13-19-9-4-10-19/h2-3,5-8,11-12H,4,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCUIAYHRMSOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643240
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinomethyl-3'-methoxybenzophenone

CAS RN

898771-31-8
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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